molecular formula C18H20O6 B072012 (2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol CAS No. 1166-04-7

(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol

Cat. No. B072012
CAS RN: 1166-04-7
M. Wt: 332.3 g/mol
InChI Key: QCFSYZYQJLPYCO-FGTMMUONSA-N
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Description

(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol, also known as 7,8-dihydroxyflavone (7,8-DHF), is a flavonoid compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism Of Action

The neuroprotective effects of 7,8-DHF are thought to be mediated through the activation of the tropomyosin receptor kinase B (TrkB) pathway. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 7,8-DHF binds to the TrkB receptor and activates downstream signaling pathways, leading to increased neuronal survival and function.

Biochemical And Physiological Effects

In addition to its neuroprotective effects, 7,8-DHF has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 7,8-DHF in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is the need for further research to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 7,8-DHF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Synthesis Methods

The synthesis of 7,8-DHF can be achieved through several methods, including chemical synthesis and extraction from natural sources. One chemical synthesis method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxyphenethylamine in the presence of a reducing agent. Extraction of 7,8-DHF can be achieved from plants such as Tridax procumbens and Securidaca longepedunculata.

Scientific Research Applications

7,8-DHF has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to enhance cognitive function and memory in animal models. Additionally, 7,8-DHF has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

CAS RN

1166-04-7

Product Name

(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(2R,3S,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene-3,4-diol

InChI

InChI=1S/C18H20O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,16-20H,1-3H3/t16-,17+,18-/m1/s1

InChI Key

QCFSYZYQJLPYCO-FGTMMUONSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@@H]([C@H](O2)C3=CC(=C(C=C3)OC)OC)O)O

SMILES

COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O

synonyms

(2R)-2α-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3β,4α-diol

Origin of Product

United States

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